5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide
Overview
Description
5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a bromine atom, diethylamine group, and a methoxy-ethoxy side chain attached to a benzamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide typically involves the following steps:
Amidation: The brominated benzene derivative is then reacted with diethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: Potential use as a pharmaceutical agent or in the development of new drugs.
Industry: Applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide would depend on its specific biological or chemical target. Generally, the compound may interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The methoxy-ethoxy side chain and bromine atom may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,N-diethylbenzamide: Lacks the methoxy-ethoxy side chain, which may affect its solubility and reactivity.
N,N-Diethyl-2-(2-methoxy-ethoxy)-benzamide: Lacks the bromine atom, which may influence its biological activity and chemical stability.
5-Bromo-N,N-diethyl-2-methoxybenzamide: Lacks the ethoxy group, which may alter its pharmacokinetic properties.
Uniqueness
5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide is unique due to the combination of its bromine atom, diethylamine group, and methoxy-ethoxy side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-4-16(5-2)14(17)12-10-11(15)6-7-13(12)19-9-8-18-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURBBFJDDJPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.